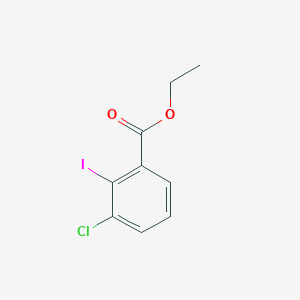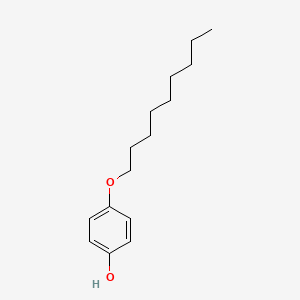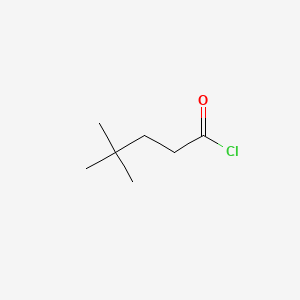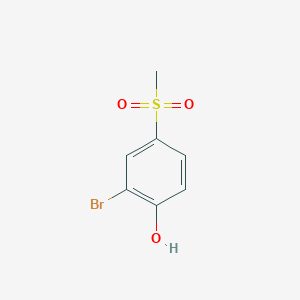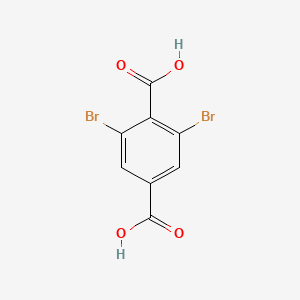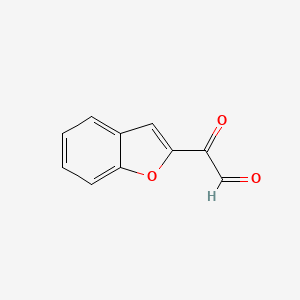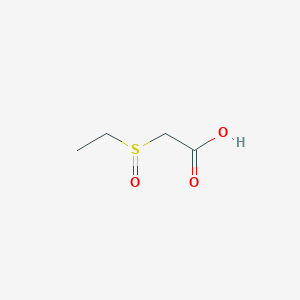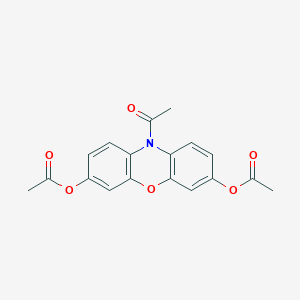
10-Acetyl-phenoxazine-3,7-diol diacetate
Descripción general
Descripción
10-Acetyl-phenoxazine-3,7-diol diacetate is a chemical compound known for its applications in fluorescent detection and as an intermediate in the synthesis of bioactive compounds. It is characterized by its molecular formula C18H15NO6 and a molecular weight of 341.31 g/mol . This compound is often used in the development of fluorescent probes due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Acetyl-phenoxazine-3,7-diol diacetate typically involves the acetylation of phenoxazine derivatives. One common method includes the reaction of phenoxazine-3,7-diol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
10-Acetyl-phenoxazine-3,7-diol diacetate undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions to yield different phenoxazine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and horseradish peroxidase are commonly used reagents.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Resorufin, a highly fluorescent compound.
Reduction: Various reduced phenoxazine derivatives.
Substitution: Compounds with different functional groups replacing the acetyl groups.
Aplicaciones Científicas De Investigación
10-Acetyl-phenoxazine-3,7-diol diacetate is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of 10-Acetyl-phenoxazine-3,7-diol diacetate involves its conversion to fluorescent products upon oxidation. In the presence of hydrogen peroxide and peroxidase enzymes, the compound is oxidized to resorufin, which emits a strong red fluorescence. This reaction is highly specific and sensitive, making it ideal for detecting low concentrations of hydrogen peroxide in biological and environmental samples .
Comparación Con Compuestos Similares
Similar Compounds
10-Acetyl-3,7-dihydroxyphenoxazine:
Phenoxazine-3,7-diol: A precursor in the synthesis of various phenoxazine derivatives.
Uniqueness
10-Acetyl-phenoxazine-3,7-diol diacetate is unique due to its dual acetylation, which enhances its stability and reactivity compared to other phenoxazine derivatives. This makes it particularly useful in the synthesis of fluorescent probes and bioactive compounds .
Propiedades
IUPAC Name |
(10-acetyl-7-acetyloxyphenoxazin-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-10(20)19-15-6-4-13(23-11(2)21)8-17(15)25-18-9-14(24-12(3)22)5-7-16(18)19/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEGJMHVHPYBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)OC(=O)C)OC3=C1C=CC(=C3)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556754 | |
| Record name | 10-Acetyl-10H-phenoxazine-3,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93729-77-2 | |
| Record name | 10-Acetyl-10H-phenoxazine-3,7-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


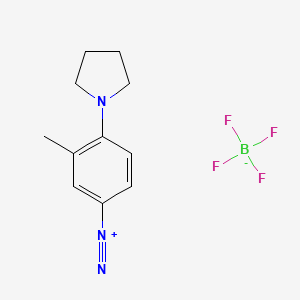
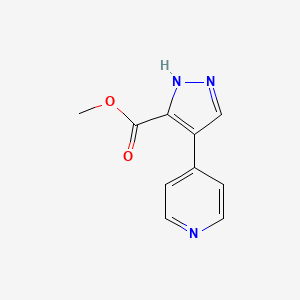
![Ethyl benzo[d]oxazole-2-carboxylate](/img/structure/B1627397.png)
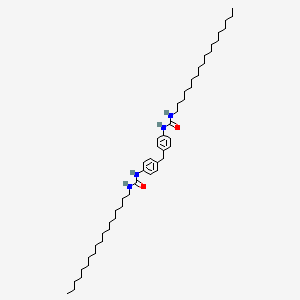
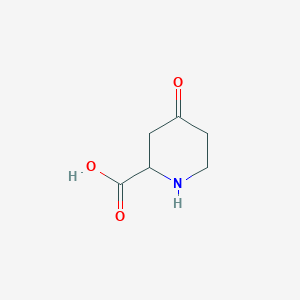
![[3,4'-Bipyridine]-5-carbonitrile](/img/structure/B1627401.png)
